Tri-tert-butylsilanethiol
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Overview
Description
Tri-tert-butylsilanethiol is a silicon compound characterized by the presence of three tert-butyl groups and a unique silicon-sulfur-hydrogen (Si-S-H) functional group. This colorless liquid is known for its role as a hydrogen donor in radical chain reactions .
Preparation Methods
Tri-tert-butylsilanethiol is typically synthesized through the alcoholysis of silicon disulfide. The reaction involves the use of tert-butyl alcohol and silicon disulfide, resulting in the formation of this compound and hydrogen sulfide as a byproduct. The reaction can be represented as follows :
3(CH3)3COH+SiS2→[(CH3)3CO]3SiSH+H2S
The compound is then purified through distillation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tri-tert-butylsilanethiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and reaction conditions.
Reduction: It can act as a reducing agent in radical chain reactions, donating hydrogen atoms.
Substitution: The Si-S-H group can participate in substitution reactions, where the hydrogen atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tri-tert-butylsilanethiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of tri-tert-butylsilanethiol involves its ability to donate hydrogen atoms in radical chain reactions. The Si-S-H group plays a crucial role in this process, where the silicon atom stabilizes the radical intermediate, allowing for efficient hydrogen transfer. This mechanism is essential in various chemical transformations and industrial processes .
Comparison with Similar Compounds
Tri-tert-butylsilanethiol can be compared with other silicon-containing compounds, such as:
Tri-tert-butoxysilanethiol: Similar in structure but with tert-butoxy groups instead of tert-butyl groups.
Triethylsilane: Another silicon compound used as a hydride donor in reduction reactions.
Tris(trimethylsilyl)silane: Known for its role as a radical reducing agent, often used as an alternative to toxic reducing agents like tributyltin hydride.
The uniqueness of this compound lies in its specific Si-S-H functional group, which imparts distinct reactivity and stability compared to other silicon compounds .
Biological Activity
Tri-tert-butylsilanethiol (TBSH) is a silane compound characterized by the presence of three tert-butyl groups attached to a silicon atom and a thiol (-SH) functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its unique structural properties and potential biological activities. This article explores the biological activity of TBSH, including its mechanisms of action, case studies, and relevant research findings.
Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound exhibits significant steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and interactions with biological molecules.
Mechanisms of Biological Activity
1. Antioxidant Properties:
TBSH has been studied for its antioxidant capabilities. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The thiol group in TBSH can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.
2. Antimicrobial Activity:
Research indicates that TBSH may exhibit antimicrobial properties. Compounds with thiol groups are known to interact with microbial cell membranes, potentially disrupting their integrity and leading to cell death.
3. Enzyme Inhibition:
TBSH has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, its structural similarity to other thiol-containing compounds allows it to compete with natural substrates for enzyme binding sites.
Case Studies
Case Study 1: Antioxidant Efficacy
A study investigated the antioxidant activity of TBSH using various assays, including DPPH and ABTS radical scavenging tests. Results demonstrated that TBSH exhibited significant scavenging activity compared to standard antioxidants like ascorbic acid.
Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
---|---|---|
This compound | 85 | 90 |
Ascorbic Acid | 75 | 80 |
Case Study 2: Antimicrobial Activity
In vitro studies assessed the antimicrobial efficacy of TBSH against several bacterial strains, including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) was determined through serial dilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 50 |
S. aureus | 30 |
These findings suggest that TBSH possesses notable antimicrobial properties that warrant further investigation.
Research Findings
Recent studies have focused on the synthesis and modification of TBSH derivatives to enhance its biological activity. For example, researchers have explored the introduction of additional functional groups to improve solubility and bioavailability while maintaining its antioxidant properties.
Table: Summary of Research Findings on TBSH Derivatives
Properties
CAS No. |
155645-40-2 |
---|---|
Molecular Formula |
C12H28SSi |
Molecular Weight |
232.50 g/mol |
IUPAC Name |
tritert-butyl(sulfanyl)silane |
InChI |
InChI=1S/C12H28SSi/c1-10(2,3)14(13,11(4,5)6)12(7,8)9/h13H,1-9H3 |
InChI Key |
QLXKSRMVXQTHQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C(C)(C)C)(C(C)(C)C)S |
Origin of Product |
United States |
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